Product packaging for BMS-763534(Cat. No.:CAS No. 1188407-40-0)

BMS-763534

Cat. No.: B606246
CAS No.: 1188407-40-0
M. Wt: 414.83
InChI Key: CBVDPVDNACOCTI-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMS-763534 is a potent antagonist of corticotropin-releasing factor/hormone receptor 1 (CRHR-1).

Properties

CAS No.

1188407-40-0

Molecular Formula

C18H21ClF2N4O3

Molecular Weight

414.83

IUPAC Name

5-Chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-2(1H)-pyrazinone

InChI

InChI=1S/C18H21ClF2N4O3/c1-9-6-12(10(2)22-16(9)28-18(20)21)23-15-17(26)25(7-14(19)24-15)13(8-27-3)11-4-5-11/h6-7,11,13,18H,4-5,8H2,1-3H3,(H,23,24)/t13-/m1/s1

InChI Key

CBVDPVDNACOCTI-CYBMUJFWSA-N

SMILES

O=C1C(NC2=CC(C)=C(OC(F)F)N=C2C)=NC(Cl)=CN1[C@@H](C3CC3)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-763534;  BMS 763534;  BMS763534; 

Origin of Product

United States

Overview of Corticotropin Releasing Factor System Components

The corticotropin-releasing factor (CRF) system is a complex network responsible for orchestrating endocrine, autonomic, and behavioral responses to stress. mdpi.com Its primary components include four ligands and two main receptor subtypes. mdpi.comresearchgate.net

Ligands:

Corticotropin-Releasing Factor (CRF): The principal ligand, primarily synthesized in the paraventricular nucleus (PVN) of the hypothalamus. mdpi.com It shows a significantly higher affinity for CRFR1 than CRFR2. mdpi.comfrontiersin.org

Urocortins (Ucn 1, Ucn 2, and Ucn 3): These are CRF-related peptides. Urocortin 1 binds with high affinity to both CRFR1 and CRFR2, while Urocortin 2 and Urocortin 3 are selective for CRFR2. mdpi.comresearchgate.netnih.gov

Receptors:

Corticotropin-Releasing Factor Receptor 1 (CRFR1): A G-protein-coupled receptor widely expressed in the brain, including the pituitary, cortex, cerebellum, and amygdala. pnas.orgscielo.br It is the primary mediator of the endocrine and behavioral responses to stress. nih.gov

Corticotropin-Releasing Factor Receptor 2 (CRFR2): This receptor also has several isoforms and is found in various brain regions and peripheral tissues. scielo.brnih.govfrontiersin.org

Binding Protein:

CRF-Binding Protein (CRF-BP): This protein binds to CRF, modulating its availability and action. mdpi.comresearchgate.net

ComponentPrimary Location/FunctionReceptor Affinity
CRF Hypothalamus; initiates stress responseHigh for CRFR1
Urocortin 1 Brain; stress modulationHigh for both CRFR1 & CRFR2
Urocortin 2 Brain & periphery; various functionsSelective for CRFR2
Urocortin 3 Brain & periphery; various functionsSelective for CRFR2
CRFR1 Pituitary, various brain regions; mediates stress responseBinds CRF and Urocortin 1
CRFR2 Specific brain regions, periphery; diverse rolesBinds all Urocortins, lower affinity for CRF
CRF-BP Brain and periphery; modulates CRF availabilityBinds CRF

Rationale for Pharmacological Modulation of Crfr1

Dysregulation of the CRF system, particularly overactivity of CRFR1 signaling, has been implicated in the pathophysiology of various psychiatric and neurological disorders. researchgate.netweizmann.ac.il Hypersecretion of CRF is linked to conditions like depression and anxiety. acs.org This has established a strong rationale for the development of CRFR1 antagonists as potential therapeutic agents. nih.govscielo.br The hypothesis is that by blocking CRFR1, the downstream effects of excessive CRF signaling, such as heightened anxiety and stress responses, can be mitigated. weizmann.ac.ilresearchgate.net

Research has shown that blocking CRFR1 can prevent stress-induced behavioral changes and reduce anxiety-like behaviors in preclinical models. weizmann.ac.ilresearchgate.net For instance, CRFR1 antagonists have been found to be effective in reducing social avoidance and the anxiogenic-like effects of ethanol (B145695) withdrawal in animal studies. researchgate.net Furthermore, studies with CRFR1 knockout mice have demonstrated decreased anxiety-like behavior, further supporting the role of this receptor in anxiety. researchgate.netfrontiersin.org

Historical Context of Crfr1 Antagonist Development

The quest for CRFR1 antagonists began after the isolation of CRF in 1981. nih.gov The initial antagonists developed were peptide-based, such as α-helical CRF(9–41). nih.govpnas.org While useful for research, these peptide antagonists had limitations, including a lack of selectivity between CRFR1 and CRFR2 and the inability to cross the blood-brain barrier. nih.govnih.gov

This led to the development of non-peptidic, small-molecule antagonists with improved selectivity for CRFR1 and better pharmacokinetic properties. wikipedia.orgpnas.org These newer compounds, including anilinopyrimidines and pyrrolopyridines, showed promise in preclinical models for anxiety and depression. researchgate.netacs.org Over the years, research has focused on optimizing the potency, selectivity, and brain penetrance of these antagonists. researchgate.net BMS-763534 is a product of this ongoing effort, representing a potent and selective pyrazinone-containing CRFR1 antagonist. researchgate.netsigmaaldrich.com

Research Significance of Selective Crfr1 Modulators

Target Identification and Receptor Subtype Selectivity

High-Affinity Binding to Corticotropin-Releasing Factor Receptor 1

This compound demonstrates high-affinity binding to the Corticotropin-Releasing Factor Receptor 1 (CRF-R1). sigmaaldrich.com In vitro binding assays have determined its inhibitory concentration (IC₅₀) to be 0.4 nM for the human CRF-R1 and 0.26 nM for the rat CRF-R1. sigmaaldrich.com The inhibitory constant (Ki) is a measure of binding affinity, where a smaller value indicates a stronger affinity. pharmacologycanada.org These low nanomolar IC₅₀ values signify a strong and specific interaction between this compound and the CRF-R1.

Selectivity Profile Against Other Receptors and Transporters

The compound exhibits a high degree of selectivity for CRF-R1. nih.gov Studies have shown it possesses a greater than 1000-fold selectivity against a wide panel of other targets. nih.govresearchgate.net When tested against 46 other receptors, channels, and transporter proteins, this compound showed negligible affinity, with IC₅₀ values exceeding 10,000 nM for all sites tested. sigmaaldrich.com

Interestingly, the O-demethylated metabolite of this compound, known as BMS-790318, has been observed to have a weak affinity for the TBOB site of the GABA(A) receptor. nih.govresearchgate.net

Differential Affinity for CRF-R1 Versus CRF-R2

A key feature of this compound's pharmacological profile is its pronounced selectivity for CRF-R1 over the other major CRF receptor subtype, CRF-R2. It displays very little affinity for the porcine CRF-R2, with an IC₅₀ value greater than 10,000 nM. sigmaaldrich.com This significant differential in binding affinity underscores its utility as a specific CRF-R1 antagonist. nih.govnih.gov In studies, the effects of this compound were not prevented by a selective CRF-R2 antagonist, antisauvagine-30, further confirming its action is not dependent on CRF-R2. nih.govresearchgate.net

Binding Affinity of this compound for CRF Receptors

ReceptorSpeciesBinding Affinity (IC₅₀)
CRF-R1Human0.4 nM
CRF-R1Rat0.26 nM
CRF-R2Porcine>10,000 nM

Mechanism of Action at the Molecular Level

Antagonistic Activity at CRFR1

This compound functions as a CRF-R1 receptor antagonist. nih.govmedchemexpress.commedchemexpress.com Its mechanism involves blocking the receptor, thereby preventing its activation by the endogenous ligand, corticotropin-releasing factor (CRF). nih.gov Further investigation into its binding mechanism suggests that this compound acts as a negative allosteric modulator of CRF binding. nih.govresearchgate.net This is evidenced by its ability to accelerate the dissociation of radiolabeled CRF from rat frontal cortex membrane CRF-R1 receptors. nih.govresearchgate.net

Inhibition of CRFR1-Mediated Intracellular Signaling Pathways (e.g., cAMP Production)

Activation of CRF-R1 by CRF typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netnih.gov this compound effectively inhibits this CRF-R1-mediated intracellular signaling. nih.govresearchgate.net In cultured human Y-79 retinoblastoma cells, this compound potently inhibits CRF-stimulated cAMP production, with a pA₂ value of 9.47. sigmaaldrich.comnih.govresearchgate.net The pA₂ value is a measure of an antagonist's potency. Furthermore, the compound has demonstrated functional antagonism in other assays, such as inhibiting CRF-stimulated adrenocorticotropic hormone (ACTH) secretion from primary rat anterior pituitary cells with an IC₅₀ of 1.0 nM. sigmaaldrich.com

Functional Antagonism of this compound

AssayCell/Tissue TypePotency
Inhibition of CRF-stimulated cAMP productionHuman Y-79 retinoblastoma cellspA₂ = 9.47
Inhibition of CRF-stimulated ACTH secretionPrimary rat anterior pituitary cellsIC₅₀ = 1.0 nM

Allosteric Modulation of CRFR1 Binding Dynamics

This compound distinguishes itself through its mechanism of action as a negative allosteric modulator (NAM) of the CRFR1. nih.gov Unlike competitive antagonists that directly block the orthosteric binding site of the endogenous ligand (corticotropin-releasing factor, or CRF), this compound binds to a distinct, allosteric site on the receptor. biorxiv.orgpharmacologycanada.org This binding event induces a conformational change in the receptor, which in turn alters the binding dynamics of CRF at the primary binding site. researchgate.net

Research has demonstrated that this compound's interaction with this allosteric site leads to a reduction in the affinity of CRF for the CRFR1. nih.gov This is a hallmark of negative allosteric modulation, where the binding of the modulator at one site negatively influences the binding of another ligand at a separate site. pharmacologycanada.org This modulatory action allows for a more nuanced control of receptor activity compared to direct competitive antagonism.

The potent antagonist activity of this compound is evident from its low IC50 value, which indicates the concentration of the compound required to inhibit 50% of the CRFR1 activity. nih.gov Furthermore, its high selectivity ensures that its effects are primarily targeted towards CRFR1, minimizing off-target interactions. nih.gov

Table 1: In Vitro Pharmacology of this compound

Parameter Value Description
CRFR1 IC50 0.4 nM The concentration of this compound that inhibits 50% of CRFR1 activity in vitro. nih.gov
Selectivity >1000-fold This compound is over 1000 times more selective for CRFR1 compared to other tested sites. nih.gov

| Functional Antagonism (pA2) | 9.47 | A measure of the antagonist's potency in a functional assay against CRF-mediated cAMP production. nih.gov |

Receptor Binding Kinetics and Interactions

The binding of a ligand to its receptor is a dynamic process characterized by rates of association (on-rate) and dissociation (off-rate). The study of these kinetics provides valuable insights into the duration of action and the nature of the drug-receptor interaction.

Dissociation Kinetics from CRFR1

A key characteristic of this compound's allosteric modulation is its effect on the dissociation kinetics of the natural ligand from the CRFR1. nih.gov Specifically, studies have shown that this compound accelerates the dissociation of the radiolabeled ligand, ¹²⁵I-o-CRF, from CRFR1 receptors in rat frontal cortex membranes. nih.gov

This accelerated dissociation is a direct consequence of the conformational change induced by this compound binding to its allosteric site. nih.govresearchgate.net By altering the receptor's shape, this compound effectively weakens the interaction between CRF and its binding pocket, prompting a faster release of the ligand. This finding is consistent with the behavior of a negative allosteric modulator. nih.gov

While specific quantitative data for the dissociation rate constant (k_off) of this compound itself are not extensively detailed in the primary literature, its impact on the dissociation of the primary ligand provides strong evidence for its allosteric mechanism. This property is a significant aspect of its pharmacological profile, influencing the temporal dynamics of CRFR1 signaling.

Table 2: Effect of this compound on Ligand Dissociation from CRFR1

Compound Effect on ¹²⁵I-o-CRF Dissociation Mechanism of Action

| This compound | Accelerated dissociation nih.gov | Negative Allosteric Modulation nih.gov |

Synthetic Methodologies and Process Development

The synthesis of this compound has been a subject of significant process research to enable the large-scale production required for clinical studies. acs.org The developed synthetic strategies highlight efficiency and the ability to produce the compound with high purity.

Key Synthetic Routes and Transformations

An efficient, multi-kilogram scale synthesis for this compound has been established. acs.org A key strategic element of this synthesis was the use of the chloro-containing analogue, this compound, as the final intermediate for a related cyano-analogue, BMS-764459. acs.org This approach streamlined the development of both clinical candidates. acs.org

The initial route utilized a racemic synthesis to quickly access the key 3,5-dichloropyrazinone intermediate. acs.org However, for greater efficiency, an enantioselective route was later developed. acs.org This improved route was centered around an asymmetric Strecker reaction, which, despite a modest diastereomeric ratio initially, was significantly enhanced to a 49:1 ratio through crystallization. thieme-connect.com

Palladium-Catalyzed Cyanation in Pyrazinone Synthesis

A critical step in the synthesis of related pyrazinone antagonists is the palladium-catalyzed cyanation. acs.orgresearchgate.netresearchgate.net While this compound is a chloro-substituted compound, the development of its cyano-analogue, BMS-764459, from this compound hinged on an efficient cyanation reaction. acs.org Initial attempts using the non-toxic potassium ferrocyanide (K4[Fe(CN)6]) as the cyanide source were not effective. acs.orgresearchgate.net Success was achieved using a protocol with zinc cyanide (Zn(CN)2). acs.org A notable innovation in this process was the use of zinc acetate (B1210297) to suppress the competing dehalogenation reaction, a common side reaction in palladium-catalyzed cyanations. acs.orgacs.orgresearchgate.net This methodology proved robust for the large-scale synthesis. acs.org

Chiral Synthesis and Stereochemical Control

The stereochemistry of this compound is crucial for its biological activity. The ability to selectively produce the desired stereoisomer is a fundamental aspect of its synthesis. fiveable.me The development of an asymmetric Strecker reaction was a key achievement in the chiral synthesis of the pyrazinone core. acs.orgthieme-connect.com This demonstrates substrate stereochemical control, where the stereochemistry in one part of a molecule dictates the outcome of a reaction elsewhere in the molecule. chemistryschool.net While the initial reaction produced a mixture of diastereomers, a subsequent crystallization step effectively isolated the desired isomer in high purity. thieme-connect.com This highlights the importance of purification methods in achieving high stereochemical fidelity in the final product. unipv.it The use of chiral catalysts and auxiliaries are common strategies to induce stereoselectivity in chemical reactions. numberanalytics.com

Structure-Activity Relationship (SAR) Studies for Pyrazinone-Based CRFR1 Antagonists

Structure-activity relationship (SAR) studies have been instrumental in the design and optimization of pyrazinone-based CRF1 receptor antagonists like this compound. nih.govacs.org These studies explore how different chemical groups at various positions on the pyrazinone scaffold affect the compound's ability to bind to and inhibit the CRF1 receptor.

Influence of Pyridyl Group Substitution on Binding Affinity

For the class of N(3)-pyridylpyrazinones, SAR studies revealed that the binding affinity is significantly influenced by the substitution pattern on the pyridyl group. nih.govresearchgate.net It was discovered that not only the type and position of the substituent but also the pKa of the pyridyl nitrogen atom plays a crucial role in the binding affinity. nih.gov This suggests that the basicity of the nitrogen in the pyridine (B92270) ring is a key determinant of the interaction with the receptor. Analogs that contained a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group were found to be among the most potent antagonists synthesized in this series. nih.gov

Impact of Specific Structural Moieties on Potency and Selectivity

The pyrazinone core serves as a scaffold that correctly orients substituents to interact with specific pockets (S1, S2, and S3) of the target enzyme. acs.org Optimization of pyrazinone-based CRF1 antagonists involved a strategy of identifying the primary sites of metabolism through in vitro studies with human liver microsomes. acs.org By strategically placing substituents at these metabolic "hot spots," the rate of metabolism was decreased, leading to improved pharmacokinetic properties. acs.org

Computational modeling and QSAR studies have further elucidated the binding mechanism of pyrazinone derivatives. These studies have helped to establish a relationship between the compound's structural features and its activity, guiding the design of new, more potent compounds. researchgate.net The pharmacophore for CRF antagonists generally includes a heterocyclic ring with a critical hydrogen-bond accepting nitrogen and an orthogonal aromatic ring. nih.gov

Optimization of Analogue Properties

In the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, the optimization of analogue properties is a critical step to enhance therapeutic potential. For the chemical class to which this compound belongs, a key focus has been on improving potency, selectivity, and pharmacokinetic profiles. biobide.comsubstack.com Early lead compounds in this series, while potent, often presented challenges such as significant inhibition of cytochrome P450 3A4 (CYP3A4) and poor aqueous solubility. researchgate.net

Medicinal chemistry efforts have systematically explored structure-activity relationships (SAR) to address these liabilities. substack.com This involves making targeted chemical modifications to the core scaffold and observing the effects on biological activity and physicochemical properties. openaccessjournals.com For instance, the introduction of a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group was a key optimization that contributed to both high potency and improved in vivo properties in related analogues. researchgate.net Strategies such as introducing fluorine or nitrile groups are employed to modulate properties like metabolic stability, bioavailability, and target affinity. researchgate.net The goal is to identify a candidate with an optimal balance of these characteristics, suitable for progression into preclinical and clinical development. substack.com

Preclinical Metabolic Profiling and Stability Considerations

The preclinical evaluation of a drug candidate's metabolic fate is fundamental to understanding its disposition and potential for generating active or reactive metabolites. wuxiapptec.comevotec.com This involves a combination of in vitro and in vivo studies to create a comprehensive metabolic profile. wuxiapptec.com

In vitro metabolism studies are essential early in drug development to compare metabolic pathways across different species, including those used for toxicology testing and humans. europa.eu These studies often utilize liver preparations such as microsomes and S9 fractions to identify potential metabolites and the enzymes responsible for their formation. nih.gov For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed and validated for its quantification, along with its metabolite BMS-790318, in dog plasma. researchgate.netnih.gov This indicates that in vivo metabolism studies were conducted in dogs to understand the compound's pharmacokinetic profile. researchgate.netnih.gov

In vivo studies in preclinical species like rats and dogs are used to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME). bioivt.com Detailed metabolic characterization of an earlier lead compound in the same pyrazinone-based class as this compound revealed the formation of significant levels of reactive metabolites in both in vitro and in vivo biotransformation studies. nih.gov

A significant metabolite of this compound identified in non-human studies is BMS-790318, which is the O-demethylated form of the parent compound. nih.govhpcr.jp The characterization of such metabolites is crucial as they can possess their own pharmacological or toxicological properties. wuxiapptec.com Interestingly, BMS-790318 was found to have a weak affinity for the TBOB site of the GABA(A) receptor and was shown to augment GABA-evoked currents. nih.govresearchgate.net This interaction was hypothesized to be responsible for some of the unexpected subjective effects observed in preclinical behavioral assays with this compound. nih.govresearchgate.net The development of specific bioanalytical methods, such as the validated LC-MS/MS assay for both this compound and BMS-790318 in dog plasma, is critical for accurately quantifying the exposure of both the parent drug and its metabolites during preclinical studies. researchgate.netnih.gov

The formation of reactive metabolites is a significant concern in drug development as they can lead to idiosyncratic drug reactions. nih.gov A primary strategy to mitigate this risk is to identify and structurally modify the "metabolic hot spots" on a molecule that are prone to bioactivation. wuxiapptec.com For the pyrazinone-based CRF1 receptor antagonists, a detailed metabolic characterization of an early lead compound showed it formed significant levels of reactive metabolites. nih.gov

Identification and Characterization of Non-Human Metabolites (e.g., BMS-790318)

Lead Optimization Strategies

Lead optimization is an iterative process in drug discovery that aims to refine the properties of a promising compound to make it a suitable candidate for clinical trials. substack.combms.com

The primary goal of lead optimization is to achieve a harmonious balance between multiple critical parameters: high binding affinity for the intended target, high selectivity over other targets to avoid off-target effects, and good metabolic stability to ensure an appropriate pharmacokinetic profile. biobide.comsubstack.com this compound exemplifies a compound that has undergone this optimization, demonstrating high potency with a CRF1 IC50 of 0.4 nM and over 1000-fold selectivity against other tested sites. nih.gov

In Vitro Pharmacological Assessment

In vitro studies have been instrumental in characterizing the direct effects of this compound on CRF1 receptors and downstream cellular signaling pathways. These assessments provide insights into the compound's affinity, potency, and selectivity at the cellular level.

Activity in Cell-Based Assays (e.g., Y-79 Retinoblastoma Cells)

This compound has demonstrated significant activity in various cell-based assay systems. It is characterized as a potent and selective CRF1 receptor antagonist. Binding assays have shown high affinity for both rat and human CRF-R1, with reported IC50 values of 0.26 nM and 0.4 nM against 150 pM ovine CRF, respectively. sigmaaldrich.comsigmaaldrich.com

A key finding from in vitro studies is the inhibition of CRF-stimulated cyclic adenosine monophosphate (cAMP) production in human Y-79 retinoblastoma cells. sigmaaldrich.comsigmaaldrich.comresearchgate.net Y-79 cells are a commonly used cell line in retinoblastoma research and have been utilized to study the effects of various compounds on cellular processes. cellosaurus.orguni-stuttgart.de In this assay, this compound inhibited the increase in cAMP levels induced by CRF stimulation, indicating its antagonistic action on the CRF1 receptor. The potency of this compound in inhibiting CRF-stimulated cAMP production in Y-79 cells has been quantified with a pA2 value of 9.47. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Furthermore, this compound has shown potency in inhibiting CRF-stimulated adrenocorticotropic hormone (ACTH) secretion from primary rat anterior pituitary cells, with an IC50 of 1.0 nM against 0.3 nM CRF stimulation. sigmaaldrich.comsigmaaldrich.com This finding is relevant as ACTH secretion is a downstream effect of CRF binding to CRF1 receptors in the pituitary gland, a central component of the hypothalamic-pituitary-adrenal (HPA) axis involved in the stress response.

The compound has also demonstrated high selectivity, showing little affinity towards porcine CRF-R2/CRF2 receptors and a panel of 46 other receptor, channel, and transporter proteins, with IC50 values greater than 10 μM. sigmaaldrich.comsigmaaldrich.com

The in vitro pharmacological profile of this compound is summarized in the table below:

Assay TypeTarget/ContextMeasurementValueCitation
Binding AssayRat CRF-R1 (vs 150 pM ovine CRF)IC500.26 nM sigmaaldrich.comsigmaaldrich.com
Binding AssayHuman CRF-R1 (vs 150 pM ovine CRF)IC500.4 nM sigmaaldrich.comsigmaaldrich.com
Cell-Based Assay (Human Y-79 Retinoblastoma Cells)Inhibition of CRF-stimulated cAMP productionpA29.47 sigmaaldrich.comsigmaaldrich.comresearchgate.net
Cell-Based Assay (Primary Rat Anterior Pituitary Cells)Inhibition of CRF-stimulated ACTH secretion (0.3 nM CRF)IC501.0 nM sigmaaldrich.comsigmaaldrich.com
Selectivity Panel (46 other targets, including CRF-R2)Binding/ActivityIC50>10 μM sigmaaldrich.comsigmaaldrich.com

Modulation of CRF-Stimulated Cellular Responses

Beyond inhibiting cAMP production and ACTH secretion, this compound has been shown to modulate other CRF-stimulated cellular responses, particularly in neuronal contexts. Studies in the mouse cerebellar cortex have investigated the effects of this compound on CRF-mediated synaptic transmission and neuronal activity.

CRF application in the cerebellar molecular layer has been shown to increase the amplitude of facial stimulation-evoked responses and induce a pause in simple spike (SS) firing in Purkinje cells (PCs). nih.govresearchgate.net It also increased the spontaneous spike firing rate and the number of evoked action potentials in molecular layer interneurons (MLIs). nih.govfrontiersin.orgnih.gov These effects are mediated via CRF receptors. nih.govresearchgate.netfrontiersin.orgnih.gov

This compound, as a selective CRF-R1 antagonist, completely prevented the CRF-induced enhancement of facial stimulation-evoked MLI-PC synaptic transmission. nih.govresearchgate.netfrontiersin.orgnih.gov It also blocked the CRF-induced increases in spontaneous spike firing rate and evoked action potentials in MLIs, indicating that CRF increases MLI excitability via CRF-R1. nih.govfrontiersin.orgnih.gov

Furthermore, studies have shown that facial stimulation at 1 Hz can induce long-term depression (LTD) of MLI-PC synaptic transmission, which is abolished in the presence of CRF. researchgate.netresearchgate.net This CRF-abolished MLI-PC LTD was restored by the application of this compound, suggesting that CRF's interference with LTD is mediated through CRF-R1. researchgate.netresearchgate.net

However, the effect of this compound on CRF-induced increases in PC simple spike firing rate was less pronounced. While a non-selective CRF receptor antagonist completely blocked this effect, this compound only significantly attenuated it, suggesting that CRF-R2 receptors may also contribute to this specific response. frontiersin.org

These findings highlight the role of CRF-R1 in mediating various CRF-stimulated neuronal activities and synaptic plasticity in the cerebellar cortex and demonstrate the ability of this compound to modulate these responses by blocking CRF-R1.

In Vivo Pharmacological Models (Non-Human)

Preclinical in vivo studies in non-human models, primarily rodents, have been conducted to evaluate the pharmacological efficacy of this compound in behavioral contexts relevant to stress and anxiety.

Behavioral Neuroscience Models

The CRF system is intimately involved in regulating behavioral responses to stress and is a key target in the development of treatments for anxiety and other stress-related disorders. researchgate.netresearchgate.netmedchemexpress.comresearchgate.net this compound, as a CRF1 antagonist, has been evaluated in behavioral neuroscience models designed to assess anxiolytic effects and modulation of stress-related behaviors.

Anxiolytic Efficacy in Rodent Situational Anxiety Models

This compound has demonstrated anxiolytic efficacy in a rat situational anxiety model in vivo. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Situational anxiety models are designed to evoke anxiety responses in rodents by exposing them to novel or aversive environments or stimuli. The observation of anxiolytic effects in such models suggests that this compound can reduce anxiety-like behaviors in response to environmental challenges.

While specific details of the "situational anxiety model" used for this compound are generally mentioned, related research on other CRF1 antagonists, including a compound with a similar pyrazinone structure, has utilized models like the defensive withdrawal model in rats to demonstrate anxiolytic efficacy. researchgate.netresearchgate.net These models typically assess behaviors such as avoidance of open spaces or novel stimuli, which are indicative of anxiety levels in rodents. The anxiolytic efficacy of this compound in rats was observed within a dose range of 0.5-3 mg/kg when administered orally. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Effects on Stress-Related Behavioral Phenotypes

The CRF system is a central mediator of the physiological and behavioral responses to stress. researchgate.net By antagonizing CRF1 receptors, this compound is expected to modulate various stress-related behavioral phenotypes. While the search results specifically highlight anxiolytic efficacy in a situational anxiety model, which is a type of stress-related behavior, the broader impact on other stress-related phenotypes is implied by its mechanism of action as a CRF1 antagonist.

Dysregulation of the CRH system has been linked to stress-related psychopathologies like depression and anxiety. researchgate.net CRF1 antagonists are being investigated for their therapeutic potential in these conditions. medchemexpress.comresearchgate.netresearchgate.net The in vivo studies demonstrating anxiolytic effects of this compound in a situational anxiety model in rats provide direct evidence of its ability to modulate stress-induced behaviors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Furthermore, the in vivo studies in mice cerebellar cortex, where this compound blocked CRF-induced neuronal activity changes, are relevant to stress responses. Cerebellar CRF is released during stressful challenges and contributes to modulating synaptic plasticity and motor learning behavior. researchgate.net The ability of this compound to counteract CRF's effects in this brain region suggests a potential influence on stress-related motor and learning processes, although these specific behavioral phenotypes were not explicitly detailed in the provided search snippets in the context of this compound efficacy.

Neurophysiological Models

Studies utilizing neurophysiological models have explored the effects of this compound on neuronal activity and synaptic transmission, particularly within the cerebellar circuitry.

Research has shown that corticotropin-releasing factor (CRF) modulates the activity of cerebellar neurons, including Purkinje cells (PCs) and molecular layer interneurons (MLIs) nih.govfrontiersin.orgnih.govfrontiersin.org. This compound, as a selective CRF-R1 antagonist, has been used to investigate the role of CRF-R1 in these modulations nih.govfrontiersin.orgnih.govfrontiersin.org.

In studies examining the effect of CRF on the spontaneous simple spike (SS) firing rate of cerebellar PCs in mice, micro-application of CRF in the cerebellar cortical molecular layer induced a dose-dependent increase in SS firing rate nih.govfrontiersin.orgnih.gov. While a nonselective CRF receptor antagonist completely blocked this effect, this compound (at 200 nM) significantly attenuated, but did not completely abolish, the CRF-induced increase in PC SS firing rate nih.govfrontiersin.orgnih.gov. This suggests that CRF-R1 contributes to this effect, but other mechanisms may also be involved nih.gov.

Further investigation using this compound (100 nM) showed that bath administration alone did not significantly alter the spontaneous PC SS firing rate frontiersin.orgnih.gov. However, in the presence of this compound, the increase in SS firing rate typically induced by CRF was still observed, albeit attenuated frontiersin.orgnih.gov. This indicates a partial involvement of CRF-R1 in the CRF-induced increase in PC SS firing rate nih.gov.

Studies have also explored the impact of CRF on MLIs. Application of CRF was found to increase the spontaneous spike firing rate and the number of facial stimulation-evoked action potentials in MLIs nih.govfrontiersin.orgnih.gov. This effect on MLI activity was blocked by this compound, and MLIs were found to express CRF-R1 immunoreactivity nih.govfrontiersin.orgnih.gov. These findings suggest that CRF increases MLI excitability via CRF-R1 nih.govfrontiersin.orgnih.gov.

This compound has been utilized to understand the influence of CRF-R1 on synaptic transmission, particularly at the MLI-PC synapse in the cerebellum nih.govfrontiersin.orgnih.govresearchgate.net.

Research has shown that microapplication of CRF in the cerebellar cortical molecular layer increases the amplitude of the P1 waveform, which represents MLI-PC synaptic transmission evoked by facial stimulation nih.govfrontiersin.orgnih.gov. This effect of CRF on the amplitude of P1 was abolished by this compound (200 nM), indicating that CRF enhances MLI-PC synaptic transmission via CRF-R1 nih.govfrontiersin.orgnih.govresearchgate.net. In the presence of this compound, microapplication of CRF failed to increase the amplitude of P1 frontiersin.orgnih.govresearchgate.net.

Furthermore, studies on synaptic plasticity at the MLI-PC synapse have shown that facial stimulation at 1 Hz induces long-term depression (LTD) researchgate.netnih.gov. This LTD was not induced in the presence of CRF researchgate.netnih.gov. The CRF-abolished MLI-PC LTD was restored by the application of this compound (200 nM), suggesting that CRF, acting through CRF-R1, opposes this form of synaptic plasticity researchgate.netnih.gov. Blocking the cannabinoid type 1 (CB1) receptor, in conjunction with this compound, revealed a CRF-triggered MLI-PC long-term potentiation (LTP) via CRF-R1 researchgate.netnih.gov. This CRF-R1-dependent LTP was prevented by inhibiting protein kinase C (PKC) or depleting intracellular Ca²⁺ researchgate.netnih.gov.

These findings suggest that this compound, by blocking CRF-R1, can influence the balance between LTD and LTP at MLI-PC synapses, highlighting the role of CRF-R1 in modulating synaptic plasticity in cerebellar circuits researchgate.netnih.gov.

As discussed in the context of cerebellar neuronal activity, this compound has been shown to influence the excitability and firing rates of specific neuron types by blocking CRF-R1 nih.govfrontiersin.orgnih.govfrontiersin.orgnih.govnih.gov.

In Purkinje cells, while this compound alone did not significantly alter spontaneous simple spike firing rates, it attenuated the increase in firing rate induced by CRF frontiersin.orgnih.gov. This suggests that CRF-R1 activation contributes to increased PC firing rates, and this compound counteracts this effect nih.gov.

In molecular layer interneurons, CRF application increased spontaneous spike firing rates and evoked action potentials, an effect that was blocked by this compound nih.govfrontiersin.orgnih.gov. This indicates that CRF-R1 mediates the increased excitability of MLIs, and this compound prevents this increase nih.govfrontiersin.orgnih.gov.

Influence on Synaptic Transmission in Neural Circuits

Other Relevant Non-Human Disease Models

Animal models are widely used in preclinical research to study neurological disorders and evaluate potential therapeutic compounds benthambooks.comadebiotech.orgnih.gov. These models aim to replicate aspects of human diseases to understand pathology and test interventions benthambooks.comnih.gov.

While specific outcomes of this compound in animal models of neurological disorders are not detailed in the provided information, its identification as a potent CRF-R1 antagonist suggests its potential relevance in conditions where the corticotropin-releasing factor system is implicated medkoo.comsigmaaldrich.comresearchgate.net. The CRF system plays a significant role in stress responses and has been linked to various neurological and psychiatric disorders, including anxiety and depression researchgate.netresearchgate.net. Therefore, compounds targeting CRF-R1, such as this compound, are of interest for their potential therapeutic applications in these areas sigmaaldrich.comresearchgate.net.

Studies in animal models of depression and anxiety have utilized CRF-R1 antagonists to investigate their potential anxiolytic and antidepressant effects sigmaaldrich.comresearchgate.net. This compound itself has been reported to exhibit anxiolytic efficacy in a rat situational anxiety model in vivo sigmaaldrich.com. This indicates its use in animal models designed to assess anxiety-related behaviors.

Furthermore, the involvement of the CRF system in modulating neuronal activity and synaptic plasticity in brain regions like the cerebellum, as demonstrated by studies with this compound, suggests its potential utility in models of neurological disorders affecting motor control, coordination, or stress-related neurological dysfunction nih.govfrontiersin.orgnih.govfrontiersin.orgnih.govnih.govresearchgate.netnih.gov. Animal models of neurological disorders encompass a wide range of conditions, including neurodegenerative diseases, psychiatric disorders, and those involving synaptic dysfunction benthambooks.comnih.govbit.bio. The use of this compound in such models would typically involve assessing its effects on disease-relevant phenotypes, neuronal function, and behavioral endpoints.

While the specific detailed outcomes across a broad spectrum of neurological disorder models are not provided, the preclinical characterization of this compound as a CRF-R1 antagonist with effects on neuronal excitability and synaptic transmission in key brain regions like the cerebellum supports its general application in relevant animal models to explore its therapeutic potential sigmaaldrich.comnih.govfrontiersin.orgnih.govfrontiersin.orgnih.govnih.govresearchgate.netnih.gov.

Preclinical Biomarker Discovery and Validation

Development of Target Engagement Biomarkers in Preclinical Models

Target engagement biomarkers are crucial in drug development to confirm that a therapeutic agent is interacting with its intended molecular target. mdbneuro.com For BMS-763534, the primary target is the CRF-R1 receptor. medchemexpress.comfrontiersin.org Preclinical studies have utilized pharmacological methods to demonstrate target engagement in animal models.

In preclinical research involving this compound, its ability to block the effects of CRF on neuronal activity serves as a direct measure of target engagement. For instance, studies in mice have shown that this compound can prevent the CRF-induced increase in the synaptic transmission between molecular layer interneurons and Purkinje cells in the cerebellum. frontiersin.org This demonstrates that this compound is effectively binding to and inhibiting the CRF-R1 receptor in a living organism.

Another approach to developing target engagement biomarkers involves the use of positron emission tomography (PET) radioligands. For CRF-R1 antagonists, radiolabeled versions of the compounds can be developed to visualize and quantify receptor occupancy in the brain of living animals. nih.gov While a specific PET ligand for this compound is not detailed in the available literature, the development of such a tool would be a standard strategy to quantitatively assess target engagement in preclinical models.

Table 1: Examples of Preclinical Target Engagement Strategies for CRF-R1 Antagonists

StrategyDescriptionExample Application for this compound (Hypothetical)
Pharmacological Challenge Administration of the natural ligand (CRF) to elicit a physiological response, followed by administration of the antagonist (this compound) to observe blockage of that response.Measuring the prevention of CRF-induced increases in neuronal firing rates in specific brain regions of rodents. frontiersin.orgfrontiersin.org
Receptor Occupancy Studies Using a radiolabeled form of the drug or a competing ligand to measure the percentage of target receptors bound by the drug at various doses.Development of a tritiated or carbon-11 (B1219553) labeled version of this compound to perform in vitro autoradiography on brain slices or in vivo PET imaging in non-human primates. nih.gov
Ex vivo Binding Assays Following in vivo drug administration, tissues are collected and the amount of drug bound to the target is measured.After treating rodents with this compound, brain tissue would be isolated to quantify the amount of compound bound to CRF-R1 receptors.

Identification of Pharmacodynamic Biomarkers in Non-Human Systems

Pharmacodynamic (PD) biomarkers are used to measure the biological effect of a drug on the body. nih.govresearchgate.net These markers can provide evidence that the drug is not only hitting its target but also initiating the desired physiological response. For a CRF-R1 antagonist like this compound, PD biomarkers would reflect the downstream consequences of blocking the CRF signaling pathway.

In the context of neurological disorders, preclinical PD biomarkers could include changes in stress-related behaviors and physiological responses in animal models. For example, CRF is known to induce anxiety-like behaviors in rodents. A potential PD biomarker for this compound would be the reversal or prevention of these behaviors in validated animal models of anxiety.

Furthermore, the CRF system is intricately linked to the hypothalamic-pituitary-adrenal (HPA) axis, which governs the release of stress hormones like corticosterone (B1669441) in rodents (the equivalent of cortisol in humans). Measuring changes in the levels of these hormones in response to a stressor, with and without this compound treatment, would be a key PD biomarker.

Table 2: Potential Preclinical Pharmacodynamic Biomarkers for a CRF-R1 Antagonist like this compound

Biomarker CategorySpecific BiomarkerPreclinical Model
Behavioral Reduction in anxiety-like behaviorElevated plus maze, open field test, light-dark box test in rodents.
Neurochemical Attenuation of stress-induced neurotransmitter release (e.g., norepinephrine, dopamine) in specific brain regions.Microdialysis in freely moving rodents.
Endocrine Suppression of stress-induced increases in plasma corticosterone levels.Rodent models subjected to acute or chronic stress.
Electrophysiological Normalization of stress-induced changes in neuronal activity patterns in relevant brain circuits.In vivo electrophysiological recordings in anesthetized or freely moving rodents. frontiersin.orgfrontiersin.org

Translational Potential of Preclinical Biomarkers (General, not specific outcomes)

The ultimate goal of preclinical biomarker discovery is to identify markers that have translational potential, meaning they can be used in clinical studies to predict or measure the response to a drug in humans. nih.govnih.govresearchgate.net For a compound like this compound, preclinical biomarkers would need to be carefully selected and validated to ensure they are relevant to the human condition.

For instance, behavioral tests in rodents, while useful, have limitations in their direct translation to complex human psychiatric disorders. However, biomarkers based on the physiological function of the HPA axis, such as the measurement of cortisol levels in response to a pharmacological challenge, are highly translatable. Similarly, neuroimaging techniques like fMRI can be used in both preclinical models and human subjects to assess changes in brain activity in response to a drug, providing a powerful translational tool.

The development of S1P1 receptor modulators by companies like Bristol Myers Squibb provides a strong example of a successful translational biomarker strategy. For these compounds, lymphocyte count in the blood is a robust PD biomarker that was identified in preclinical models and has been successfully translated to clinical trials to guide dose selection and demonstrate biological activity. nih.govnih.govnih.govresearchgate.netresearchgate.netacs.org A similar strategy would be sought for this compound, where a readily measurable biomarker in an accessible biological fluid (like blood, urine, or saliva) that reflects the engagement of the CRF-R1 receptor or its downstream effects would be highly valuable for clinical development.

Mechanisms of Resistance to Crfr1 Antagonism Preclinical Context

Investigating Molecular Mechanisms of Acquired Resistance in Preclinical Models

Preclinical studies utilizing CRFR1 antagonists have explored their effects on various physiological and behavioral endpoints modulated by the CRF system nih.govresearchgate.netnih.gov. While the immediate effects of acute or subchronic CRFR1 antagonism have been characterized nih.govnih.govresearchgate.netnih.gov, detailed research specifically investigating the molecular mechanisms underlying acquired resistance to the sustained action of CRFR1 antagonists, such as BMS-763534, in preclinical animal models is not extensively documented in the provided search results.

General mechanisms of plasticity within the CRF system have been described, including phenomena like kindling, priming, heterologous sensitization, altered G-protein coupling, altered splicing, and long-term potentiation, which could theoretically contribute to altered responsiveness over time nih.gov. However, direct evidence demonstrating these as mechanisms of acquired resistance to CRFR1 antagonism by specific compounds like this compound in preclinical models was not found within the scope of this search. Preclinical studies have successfully employed CRFR1 antagonists to attenuate stress-induced effects in various models, suggesting their effectiveness within the study durations nih.govresearchgate.netnih.gov.

Cellular Adaptations to Prolonged CRFR1 Antagonism in In Vitro Systems

In vitro systems offer controlled environments to investigate cellular responses to pharmacological agents. Studies on CRFR1 antagonists in cell cultures have provided insights into their direct interactions with the receptor and downstream signaling pathways nih.govembopress.org. For instance, CRFR1 antagonists have been shown to influence cellular processes such as CRFR1 internalization in certain cell lines embopress.org. Such receptor internalization could be considered a form of cellular adaptation to antagonist exposure, potentially impacting subsequent receptor availability and signaling.

Preclinical Combination Strategies with Bms 763534

Rational Design of Combination Therapies in Non-Human Models

The rational design of combination therapies aims to achieve enhanced therapeutic efficacy, overcome drug resistance, and minimize toxicity by targeting multiple, distinct pathways involved in a disease's pathogenesis. For a CRF-R1 antagonist like BMS-763534, which primarily modulates the stress response pathway, a rational combination strategy would involve pairing it with agents that target complementary or synergistic pathways.

The role of Corticotropin-Releasing Factor (CRF) and its receptor CRF-R1 extends beyond the hypothalamic-pituitary-adrenal (HPA) axis, implicating them in various physiological processes, including inflammation, visceral sensitivity, and neuronal signaling. protagenic.comnih.govoup.com Preclinical research has demonstrated that CRF-R1 antagonists can block stress-related responses in animal models. gcs-web.comresearchgate.net

A key aspect of rational design involves leveraging multi-omics data from disease-specific models to construct gene regulatory networks. nih.gov This systems biology approach can help identify synergistic regulatory nodes that could be co-targeted for maximal therapeutic effect. nih.gov For instance, in a disease where both stress and a specific signaling pathway (e.g., a kinase cascade) are implicated, combining a CRF-R1 antagonist with a targeted kinase inhibitor would be a rational approach.

In the context of neurological disorders, where this compound has been primarily investigated, combination strategies could be designed to target different aspects of the underlying pathology. researchgate.net For example, in preclinical models of depression and anxiety, combining a CRF-R1 antagonist with a selective serotonin (B10506) reuptake inhibitor (SSRI) could be hypothesized to provide a more comprehensive therapeutic effect by modulating both the stress and serotonin systems.

A study on cerebellar motor control demonstrated that this compound, as a selective CRF-R1 antagonist, could attenuate the effects of CRF on Purkinje cell activity. frontiersin.orgdntb.gov.ua This highlights its specific mechanism of action which could be rationally combined with drugs acting on other neurotransmitter systems involved in motor control or related disorders.

Evaluation of Synergistic Effects in Preclinical Disease Models

Once a rational combination has been designed, its efficacy must be evaluated in relevant preclinical disease models. The primary goal is to determine if the combination results in a synergistic effect, meaning the combined therapeutic effect is greater than the sum of the effects of each individual agent. gcs-web.com

The evaluation of synergism is a common practice in preclinical in vitro and in vivo studies. gcs-web.com In vitro, this can be assessed using cell viability assays and calculating a Combination Index (CI), where a CI value less than 1 typically indicates synergy. In vivo, synergistic effects can be observed through enhanced tumor growth inhibition, reduced disease symptoms, or improved survival rates in animal models compared to monotherapy arms. researchgate.netoup.com

For a compound like this compound, a hypothetical preclinical study in a stress-exacerbated disease model (e.g., inflammatory bowel disease) could involve the following:

Animal Model: A validated mouse model of colitis where stress is used to worsen the disease phenotype.

Treatment Arms:

Vehicle control

this compound alone

A standard anti-inflammatory agent (e.g., a TNF-alpha inhibitor) alone

The combination of this compound and the anti-inflammatory agent.

Endpoints: Disease activity index (DAI), histological scoring of colon tissue, and measurement of inflammatory cytokine levels.

A synergistic effect would be concluded if the combination treatment group shows a statistically significant improvement in endpoints compared to the groups receiving single agents.

While direct preclinical data on such combinations for this compound is not currently available, the conceptual framework for its rational combination and the methods for evaluating synergy are well-established in pharmacological research. gcs-web.com

Q & A

Q. What is the pharmacological role of BMS-763534 in modulating corticotropin-releasing factor receptor 1 (CRF-R1) activity in vivo?

this compound is a selective CRF-R1 antagonist that blocks CRF-induced synaptic transmission enhancements. In vivo studies demonstrate that this compound (200 µM) prevents CRF-mediated increases in spontaneous synaptic firing rates (e.g., basket/stellate molecular layer interneurons) and facial stimulation-evoked action potentials in cerebellar Purkinje cells. Key metrics include spike rate normalization (e.g., stellate MLI baseline: 0.61 ± 0.26 Hz; post-CRF: 2.48 ± 0.5 Hz) and P1 wave amplitude changes .

Q. How is this compound administered in experimental models to assess CRF-R1 antagonism?

this compound is typically microapplied in vivo at 200 µM concentrations alongside CRF (300 nM) to evaluate receptor-specific effects. Methodological rigor includes pre-administration of this compound to establish baseline activity, followed by co-application with CRF to observe blockade. Electrophysiological recordings (e.g., extracellular or patch-clamp) are used to quantify synaptic transmission parameters such as spike frequency and waveform half-width .

Q. What measurable outcomes indicate this compound's efficacy in CRF-R1 modulation?

Primary metrics include:

  • Spontaneous synaptic firing rates : Normalized to baseline (e.g., CRF increases stellate MLI firing from 0.61 ± 0.26 Hz to 2.48 ± 0.5 Hz; this compound reverses this).
  • Evoked action potential counts : CRF increases evoked spikes to 181.2% ± 3.7% of baseline, which this compound suppresses.
  • Waveform parameters : Half-width remains unchanged (102.8% ± 2.6% of baseline), confirming selective modulation of spike frequency, not morphology .

Advanced Research Questions

Q. How can researchers address discrepancies between this compound's in vitro binding affinity and in vivo functional efficacy?

To reconcile in vitro/in vivo differences:

  • Perform concentration-response curves in both systems to identify tissue-specific pharmacokinetic factors.
  • Use CRF-R1 knockout models to validate target specificity in vivo.
  • Apply receptor cross-reactivity assays (e.g., CRF-R2, vasopressin receptors) to rule off-target effects. These steps align with ’s FINER criteria (Feasible, Novel, Ethical, Relevant) for rigorous hypothesis testing .

Q. What experimental controls are critical when investigating this compound's synaptic effects?

Essential controls include:

  • Vehicle controls : To isolate drug-specific effects from solvent artifacts.
  • Baseline activity recordings : Pre- and post-drug application to quantify changes.
  • CRF-alone cohorts : To confirm CRF-R1 activation prior to antagonist testing.
  • Blinded data analysis : Minimize bias in spike counting and waveform measurements. These protocols ensure reproducibility, as emphasized in ’s guidelines for experimental documentation .

Q. How should researchers design studies to analyze contradictory data on this compound's regional specificity in the brain?

  • Use brain-region-specific microinjection (e.g., cerebellum vs. hippocampus) to map CRF-R1 expression and this compound efficacy.
  • Combine immunohistochemistry (CRF-R1 localization) with electrophysiology to correlate receptor density with functional outcomes.
  • Apply statistical tests for heterogeneity (e.g., ANOVA with post-hoc comparisons) to identify regional variability. This approach aligns with ’s principles for analyzing contradictory data in iterative research .

Q. What methodologies optimize the detection of this compound's long-term effects on synaptic plasticity?

  • Chronic dosing protocols : Administer this compound over days/weeks to assess tolerance or sensitization.
  • Long-term potentiation/depression (LTP/LTD) assays : Measure changes in synaptic strength post-treatment.
  • Transcriptomic profiling : Identify CRF-R1 downstream signaling pathways modulated by prolonged this compound exposure. These strategies adhere to ’s criteria for systematic experimental design (e.g., task distribution, milestone tracking) .

Methodological Best Practices

  • Data interpretation : Contextualize this compound’s effects using CRF-R1’s known roles in stress responses and motor coordination.
  • Ethical compliance : Follow ’s guidelines for data storage, sharing, and participant confidentiality in animal studies .
  • Literature synthesis : Use ’s framework to formulate focused questions (e.g., “How does this compound compare to other CRF-R1 antagonists in suppressing stress-induced synaptic plasticity?”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-763534
Reactant of Route 2
BMS-763534

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.